molecular formula C12H13NO4 B1611543 Ethyl 2-oxo-2-((2-oxo-2-phenylethyl)amino)acetate CAS No. 84978-66-5

Ethyl 2-oxo-2-((2-oxo-2-phenylethyl)amino)acetate

Cat. No.: B1611543
CAS No.: 84978-66-5
M. Wt: 235.24 g/mol
InChI Key: FJIIFNUNDAWHGH-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-2-((2-oxo-2-phenylethyl)amino)acetate is an organic compound with the molecular formula C12H13NO4 and a molecular weight of 235.24 g/mol . This compound is characterized by the presence of an ethyl ester group, a keto group, and an amino group attached to a phenylethyl moiety. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-oxo-2-((2-oxo-2-phenylethyl)amino)acetate can be synthesized through a multi-step process involving the reaction of ethyl oxalyl chloride with 2-phenylethylamine. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction mixture is then subjected to reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over the reaction parameters, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-2-((2-oxo-2-phenylethyl)amino)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-oxo-2-((2-oxo-2-phenylethyl)amino)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-oxo-2-((2-oxo-2-phenylethyl)amino)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s keto and amino groups allow it to form hydrogen bonds and other interactions with active sites of enzymes, thereby modulating their activity. This interaction can lead to changes in biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-oxo-2-((2-oxo-2-phenylethyl)amino)acetate is unique due to its combination of functional groups, which confer distinct reactivity and interaction profiles. This makes it a valuable compound in various chemical and pharmaceutical applications .

Properties

IUPAC Name

ethyl 2-oxo-2-(phenacylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-2-17-12(16)11(15)13-8-10(14)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJIIFNUNDAWHGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NCC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00510972
Record name Ethyl oxo[(2-oxo-2-phenylethyl)amino]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00510972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84978-66-5
Record name Ethyl oxo[(2-oxo-2-phenylethyl)amino]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00510972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Triethylamine (36 mL, 262.1 mmol) was added to a solution of 2-aminoacetophenone hydrochloride (15.0 g, 87.39 mmol) in dry CH2Cl2 (300 mL), followed by ethyl chlorooxoacetate (10 mL, 87.39 mmol) at 0° C. The reaction mixture was allowed to warm up to room temperature and stirred for 16 h. The mixture was then diluted with water and extracted with EtOAc. The combined extracts were washed with H2O and brine, dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product was purified by column chromatography (silica gel 60-120 mesh, eluent 20-30% EtOAc in petroleum ether) to afford ethyl 2-oxo-2-((2-oxo-2-phenylethyl)amino)acetate (13.5 g, yield 66%). 1H NMR (400 MHz, CDCl3) δ 8.09 (br s, 1H), 8.02-8.00 (m, 2H), 7.68-7.64 (m, 1H), 7.55-7.51 (m, 2H), 4.85-4.84 (d, J=4.9 Hz, 2H), 4.44-4.39 (q, J=7.0 Hz, 2H), 1.44-1.41 (t, J=7.2 Hz, 3H). MS (ESI) m/z: Calculated for C12H13NO4: 235.08. found: 236.2 (M+H)+.
Quantity
36 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-oxo-2-((2-oxo-2-phenylethyl)amino)acetate

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